molecular formula C12H11NO B1605573 n-methyl-2-naphthamide CAS No. 3815-22-3

n-methyl-2-naphthamide

Cat. No.: B1605573
CAS No.: 3815-22-3
M. Wt: 185.22 g/mol
InChI Key: BWFORQSNSQQHSY-UHFFFAOYSA-N
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Description

N-Methyl-2-naphthamide (CAS 3815-22-3) is a high-purity organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This white solid exhibits a melting point of 108-109.5 °C and is soluble in various organic solvents, facilitating its use in laboratory settings . As a versatile building block, it serves as a key intermediate in organic synthesis. In medicinal chemistry, naphthamide derivatives are investigated for their potential biological activity, making this compound valuable for synthesizing novel drug candidates . Furthermore, it acts as a precursor in the production of dyes and pigments, particularly in the development of specialized naphthalene-based colorants . Its robust structure also allows for functionalization in agrochemicals and contributes to improved thermal and chemical resistance in specialty polymers . Researchers utilize this compound to study amide reactivity and aromatic systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Proper safety precautions should be followed, including the use of personal protective equipment to avoid skin or eye contact and inhalation of dust .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFORQSNSQQHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959086
Record name N-Methylnaphthalene-2-carboximidic acid
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-22-3
Record name NSC100671
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylnaphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Methyl-2-naphthamide and Analogues

The construction of the core this compound structure can be approached through several reliable synthetic routes.

The most fundamental approach to synthesizing this compound is the amidation reaction between a derivative of 2-naphthoic acid and methylamine (B109427). A common and efficient method involves a two-step process. First, 2-naphthoic acid is converted into a more reactive acyl chloride, 2-naphthoyl chloride, typically using a reagent like thionyl chloride (SOCl₂) google.comganeshremedies.com. The resulting 2-naphthoyl chloride is then reacted with methylamine to form the final amide product google.com. This classic approach is widely applicable for producing various N-substituted naphthamides.

Alternatively, direct coupling of the carboxylic acid and amine is possible using coupling agents. For instance, the synthesis of related naphthamides has been achieved by reacting a naphthoic acid with an amine in the presence of such agents, which facilitate the formation of the amide bond without the need to isolate the acyl chloride intermediate ontosight.ai. Biocatalytic methods have also been explored; the bacterium Bacillus cereus has been shown to catalyze the amidation of 2-naphthoic acid, yielding the corresponding amide tandfonline.com.

A general representation of the amidation reaction is as follows: Step 1: Activation of Carboxylic Acid 2-Naphthoic Acid + Activating Agent (e.g., SOCl₂) → 2-Naphthoyl Chloride

Step 2: Amide Formation 2-Naphthoyl Chloride + Methylamine → this compound

To enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) has been successfully applied to the production of 2-naphthamide (B1196476) derivatives. nih.govacs.orgsigmaaldrich.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For example, a four-step microwave-assisted synthesis process has been developed to produce novel N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives starting from dimethoxybenzaldehyde derivatives. nih.govacs.orgsigmaaldrich.com The use of microwave irradiation has also been reported for the efficient synthesis of α,β-unsaturated compounds, demonstrating the broad utility of this technology in accelerating organic reactions. oatext.com

Controlling the position of substituents on the naphthalene (B1677914) ring is crucial for developing analogues with specific properties. Several regioselective synthesis techniques have been established for naphthamides. These methods often employ directing groups to guide the reaction to a specific C-H bond on the aromatic core.

For instance, palladium-catalyzed reactions have been used for the site-selective functionalization of naphthamides. A picolinamide (B142947) directing group can guide the amination reaction to the C8 position of 1-naphthylamine (B1663977) derivatives acs.org. Similarly, metal-free conditions using boron tribromide (BBr₃) have been developed to achieve highly selective C-H borylation at the C8 position of N,N-diisopropyl-1-naphthamide. acs.orgacs.org Other research has demonstrated the regioselective alkoxylation and arylation of N-tosyl-2-naphthamide, further expanding the toolkit for creating functionalized naphthalene systems researchgate.net.

TechniqueReagent/CatalystPosition FunctionalizedReference
C-H AminationPalladium (Pd) catalystC8 acs.org
C-H BorylationBoron Tribromide (BBr₃)C8 acs.orgacs.org
Alkoxylation/ArylationNot SpecifiedNot Specified researchgate.net

Derivatization Strategies and Analogous Compound Synthesis

The this compound scaffold serves as a versatile template for creating extensive libraries of related compounds through derivatization.

A primary strategy for creating analogues involves introducing a wide variety of substituents at different positions on the molecule. This includes modifications on both the naphthalene ring and the amide nitrogen.

Researchers have synthesized extensive series of 2-naphthamide analogues by varying these substituents. Examples include:

Naphthalene Ring Substitution : The introduction of groups like bromo and methoxy (B1213986) at various positions on the naphthalene ring is common. For example, a series of 4-bromo-1-methoxy-2-naphthamides has been prepared. nih.govacs.org

N-Amide Substitution : The methyl group on the amide nitrogen can be replaced with a vast array of other groups. Synthesized analogues include N-(1-alkylpiperidin-4-yl), (S)-N-(1-alkylpyrrolidin-3-yl), and (R)-N-(1-alkyl-2-pyrrolidinylmethyl) groups. nih.govacs.org Other complex side chains, such as N4-substituted piperazine (B1678402) moieties, have also been incorporated to explore structure-activity relationships. tandfonline.comtandfonline.com

The table below showcases a selection of synthesized 2-naphthamide analogues, highlighting the structural diversity achieved.

Naphthalene SubstituentsN-Amide SubstituentCompound Name ExampleReference
4-Bromo, 1-Methoxy(S)-(1-Cycloheptylpyrrolidin-3-yl)(S)-N-(1-Cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide nih.govacs.org
4-Hydroxy, 6,8-Dimethoxy4-Methylbenzyl4-Hydroxy-6,8-dimethoxy-N-(4-methylbenzyl)-2-naphthamide nih.gov
4-Hydroxy, 5,7-Dimethoxy3-Morpholinopropyl4-Hydroxy-5,7-dimethoxy-N-(3-morpholinopropyl)-2-naphthamide nih.govacs.org
Unsubstituted1-Benzyl-piperidin-4-ylN-(1-Benzyl-piperidin-4-yl)-2-naphthamide nih.gov

For example, in a series of substituted piperidine (B6355638) naphthamides, N-(1-arylalkyl-piperidin-4-yl) carboxamides were found to have higher affinities for certain receptors than their N-(4-arylalkylamino-piperidin-1-yl) carboxamide counterparts nih.gov. Furthermore, research on dopamine (B1211576) receptor ligands demonstrated that the structure of the central amine moiety (e.g., piperidine vs. pyrrolidine) and the bulkiness of the N-alkyl substitution significantly affect binding affinity. nih.govacs.org Increasing the size of the N-alkyl group can either increase or decrease affinity for different receptor subtypes, indicating that the N-substituent plays a crucial role in dictating the molecular architecture and its complementarity to a binding site. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of N-methyl-2-naphthamide, offering precise insights into the proton and carbon environments, as well as their interconnections.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and aromatic protons. The N-methyl group protons are expected to appear as a doublet in the aliphatic region of the spectrum, typically around 2.9-3.1 ppm, due to coupling with the adjacent amide proton (N-H). The exact chemical shift is influenced by the solvent and concentration.

The seven protons of the naphthyl ring system resonate in the aromatic region, generally between 7.4 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by their positions on the naphthalene (B1677914) backbone. Protons in closer proximity to the electron-withdrawing amide group will be deshielded and appear at a lower field (higher ppm). For instance, the proton at the C1 position is anticipated to be the most downfield of the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-CH₃ ~2.9 - 3.1 Doublet (d)
N-H ~6.0 - 6.5 (broad) Broad Singlet

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound will display twelve distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide group is the most deshielded, with a characteristic chemical shift in the range of 168-172 ppm. libretexts.org The N-methyl carbon signal is found in the upfield region, typically around 26-27 ppm.

The ten carbon atoms of the naphthalene ring system produce signals in the aromatic region, from approximately 124 to 135 ppm. The quaternary carbons (C2, C4a, C8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon atom directly attached to the amide group (C2) is expected to have a chemical shift influenced by the substituent effect. For the related compound, N,N-Dimethyl-2-naphthamide, the carbonyl carbon appears at 171.7 ppm, and the naphthyl carbons resonate between 124.6 and 133.8 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~168 - 172
N-CH₃ ~26 - 27
Naphthalene C1 ~128
Naphthalene C2 ~133
Naphthalene C3 ~126
Naphthalene C4 ~127
Naphthalene C4a ~132
Naphthalene C5 ~128
Naphthalene C6 ~127
Naphthalene C7 ~126
Naphthalene C8 ~124

Note: Predicted values are based on data from similar compounds and established chemical shift ranges. rsc.org Actual values are solvent and standard dependent.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. wikipedia.orgreed.edulibretexts.org For this compound, cross-peaks would be observed between adjacent protons on the naphthalene ring, allowing for the sequential assignment of the aromatic signals. A key correlation would also be seen between the N-H proton and the N-methyl protons, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. libretexts.org It allows for the definitive assignment of each protonated carbon in the naphthalene ring by linking its known ¹H chemical shift to its ¹³C chemical shift.

Table 3: Expected Key HMBC Correlations for this compound

Proton (¹H) Correlated Carbon (¹³C)
N-CH₃ C=O
H1 C2, C3, C8a

While ¹H and ¹³C NMR are most common, NMR spectroscopy of other nuclei can provide further structural detail. For this compound, ¹⁵N NMR spectroscopy can be used to analyze the nitrogen atom of the amide group. huji.ac.il Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N, but ¹⁵N is generally preferred due to its spin-1/2 nucleus, which results in sharper signals despite its very low natural abundance. huji.ac.il

The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For amides, the ¹⁵N signal typically appears in a specific region of the spectrum. The chemical shift can be influenced by factors such as hydrogen bonding and solvent effects. rsc.org Techniques like ¹H-¹⁵N HMBC can be used to enhance sensitivity and correlate the nitrogen atom with nearby protons, such as the N-H and N-methyl protons, providing definitive evidence for the amide structure. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is dominated by characteristic absorption bands related to the secondary amide group. These vibrations are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. upi.edu

N-H Stretching: A moderate to strong absorption band is expected in the region of 3350-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond. The position and broadness of this peak can indicate the extent of hydrogen bonding in the sample.

Amide I Band: This is typically the most intense absorption in the amide region, appearing between 1680 and 1630 cm⁻¹. leibniz-fli.de It is primarily due to the C=O stretching vibration. leibniz-fli.de Its frequency is sensitive to hydrogen bonding; increased hydrogen bonding shifts the peak to a lower wavenumber.

Amide II Band: This band, found between 1570 and 1515 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.denih.gov

Aromatic C-H and C=C Stretching: The naphthalene ring will exhibit sharp absorption bands above 3000 cm⁻¹ due to aromatic C-H stretching and several bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic system.

Aliphatic C-H Stretching: The methyl group will show C-H stretching absorptions just below 3000 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amide 3350 - 3250 Medium - Strong
Aromatic C-H Stretch Naphthalene Ring > 3000 Medium - Weak
Aliphatic C-H Stretch Methyl Group < 3000 Medium - Weak
Amide I (C=O Stretch) Secondary Amide 1680 - 1630 Strong
Amide II (N-H Bend/C-N Stretch) Secondary Amide 1570 - 1515 Medium - Strong

Table of Mentioned Compounds

Compound Name
This compound
N,N-Dimethyl-2-naphthamide

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. rsc.org

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, a capability that low-resolution mass spectrometry lacks. rsc.org The exact mass is possible due to the non-integer masses of isotopes (the mass defect). acs.org

For this compound (C₁₂H₁₁NO), HRMS can differentiate its molecular formula from other combinations of atoms that might have the same nominal mass. The theoretical exact masses of this compound and its common adducts are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Interactive Table 3.3.1: Theoretical Exact Masses for this compound Adducts

Ion SpeciesMolecular FormulaTheoretical m/z
[M]⁺˙ (Radical Cation)C₁₂H₁₁NO⁺˙185.08406
[M+H]⁺ (Protonated)C₁₂H₁₂NO⁺186.09189
[M+Na]⁺ (Sodiated)C₁₂H₁₁NNaO⁺208.07383
[M+K]⁺ (Potassiated)C₁₂H₁₁KNO⁺224.04777
[2M+H]⁺ (Protonated Dimer)C₂₄H₂₃N₂O₂⁺371.17601

By comparing the experimentally measured m/z value with the theoretical value, HRMS provides high-confidence confirmation of the elemental composition of this compound. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) represents the pinnacle of mass spectrometry in terms of mass resolution and accuracy. acs.org This technique traps ions in a strong, uniform magnetic field within a Penning trap. The trapped ions are excited into a coherent circular motion (cyclotron motion), and the frequency of this motion is inversely proportional to the ion's m/z ratio. By detecting the image current produced by these orbiting ions and performing a Fourier transform, a mass spectrum with exceptionally high resolution is generated.

The primary advantages of FT-ICR-MS are its ultra-high resolving power (often exceeding 1,000,000) and sub-ppm mass accuracy. This allows for the separation of ions with very similar masses (isobars) that would be indistinguishable with other types of mass spectrometers. In the context of analyzing complex organic mixtures where this compound might be a component, FT-ICR-MS could resolve its signal from thousands of other compounds, providing an unambiguous elemental formula assignment even in a crowded spectrum. acs.org While specific FT-ICR-MS studies on isolated this compound are not detailed in the available literature, its application would be invaluable for metabolomics or environmental studies where precise identification within a complex matrix is required.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Molecular Conformation: The exact spatial orientation of the naphthalene ring relative to the amide group.

Bond Parameters: Precise measurements of all bond lengths (e.g., C=O, C-N, aromatic C-C) and angles.

Planarity: Confirmation of the planarity of the naphthalene system and the amide group.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., N-H···O=C) and π-π stacking between naphthalene rings, which stabilize the crystal structure.

Although crystal structures of related compounds, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, have been reported, a specific crystal structure for this compound is not publicly available in the searched databases. Obtaining such a structure is contingent on the ability to grow a single, high-quality crystal suitable for diffraction experiments, which is often the most challenging step in the process.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of valence electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its two main chromophores: the naphthalene ring system and the amide carbonyl group.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. acs.org The extensive conjugated π-system of the naphthalene rings gives rise to strong absorption bands, typically in the 220-350 nm range.

n → π* Transitions: This transition involves promoting a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms of the amide group) to a π* antibonding orbital. osaka-u.ac.jpacs.org These transitions are generally much weaker in intensity (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. osaka-u.ac.jp

The solvent used can influence the position of these absorption bands. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to stabilization of the non-bonding orbital.

Spectroelectrochemistry is a powerful hyphenated technique that combines spectroscopy (like UV-Vis) with electrochemistry. It allows for the in-situ spectroscopic characterization of species as they are generated at an electrode surface by oxidation or reduction.

A spectroelectrochemical study of this compound would involve monitoring changes in its UV-Vis spectrum as the potential of an electrode in the solution is systematically varied. The naphthalene moiety is electrochemically active and can be oxidized or reduced to form radical ions. This process would lead to significant changes in the electronic structure, which would be directly observable in the UV-Vis spectrum. For example, the formation of a radical cation or anion would give rise to new, characteristic absorption bands. By correlating the appearance and disappearance of these bands with the applied potential, one can gain insight into the electronic properties of the redox-generated species and the stability of these intermediates.

Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. nih.govresearchgate.net EPR spectroelectrochemistry combines this technique with electrochemistry to study the generation and properties of radical ions formed through oxidation or reduction.

For a molecule like this compound, which is not paramagnetic in its ground state, EPR spectroelectrochemistry would be a powerful tool to investigate its redox behavior. By applying a potential to a solution of the compound, it is possible to generate its radical cation (through oxidation) or radical anion (through reduction) in situ within the EPR spectrometer.

The resulting EPR spectrum would provide valuable information about the electronic structure of the generated radical ion. Analysis of the spectrum's g-factor and hyperfine coupling constants would reveal how the unpaired electron's spin density is distributed across the naphthamide molecular framework. This information is crucial for understanding the molecule's electronic properties and reactivity in its redox states. For instance, the hyperfine splitting patterns could indicate the extent of delocalization of the unpaired electron over the naphthalene ring system and its interaction with the nitrogen and methyl protons. rsc.orgrsc.org

Although specific research on this compound using this technique is not documented in the available literature, studies on similar aromatic and nitrogen-containing compounds demonstrate the utility of EPR in characterizing their radical intermediates. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in materials science for characterizing the physical and chemical properties of substances as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to determine thermal stability and phase transitions. 6-napse.comnetzsch.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or held at a constant temperature over time. etamu.edu This technique is primarily used to evaluate the thermal stability and decomposition profile of a material. 6-napse.com A TGA experiment yields a thermogram, which plots the percentage of remaining sample mass against temperature.

For this compound, a stable aromatic amide, a TGA scan would be expected to show a flat baseline at lower temperatures, indicating no mass loss and thus high thermal stability. As the temperature increases significantly, a sharp drop in mass would occur, corresponding to the decomposition of the compound into volatile fragments. The onset temperature of this mass loss is a key indicator of its thermal stability. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. ntu.edu.tw

While specific TGA data for this compound is not available, the following table illustrates the typical data obtained from such an analysis for a thermally stable organic compound.

ParameterDescriptionExpected Value Range for a Stable Aromatic Amide
Onset Decomposition Temperature (Tonset)The temperature at which significant mass loss begins.High (>200 °C)
Temperature of Maximum Decomposition Rate (Tpeak)The temperature at which the rate of mass loss is highest, determined from the derivative of the TGA curve (DTG).Dependent on molecular structure and heating rate.
Residual Mass (%)The percentage of mass remaining at the end of the experiment.Low, approaching 0% if decomposition is complete.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.comnih.gov It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. nih.govmdpi.com The resulting plot, a DSC thermogram, shows heat flow versus temperature. Endothermic events (heat absorption), like melting, appear as peaks, while exothermic events (heat release), like crystallization, appear as valleys.

A DSC analysis of a pure, crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this event is taken as the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHբ), which is the energy required to melt the sample. mdpi.com The sharpness of the melting peak can also provide an indication of the sample's purity.

The following interactive table outlines the key parameters that would be determined from a DSC analysis of this compound.

ParameterDescriptionTypical Units
Melting Temperature (Tm)The temperature at which the solid-to-liquid phase transition occurs. It is typically measured at the peak of the endothermic event.°C or K
Enthalpy of Fusion (ΔHf)The amount of heat absorbed by the sample during melting. It is calculated from the area of the melting peak.J/g or kJ/mol
Onset of Melting (Tonset)The temperature at which the melting process begins.°C or K

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-methyl-2-naphthamide, DFT calculations are instrumental in determining its fundamental chemical properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

Optimized Geometry and Electronic Structure Analysis (HOMO-LUMO Gap, Reactivity Indices)

A primary step in computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. For this compound, this process would define the precise bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the naphthalene (B1677914) ring, the amide linkage, and the methyl group.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. worldwidejournals.com A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. worldwidejournals.com In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene π-system, while the LUMO would likely be distributed across the conjugated system, including the carbonyl group of the amide.

From the energies of the HOMO and LUMO, various global reactivity indices can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Global Reactivity Indices Derived from DFT

Parameter Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) A measure of the molecule's polarizability.

Spectroscopic Property Prediction and Validation

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies of the optimized this compound structure, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to validate the accuracy of the computational model. Key vibrational modes would include the N-H stretch, C=O stretch of the amide group, C-N stretch, and various aromatic C-H and C=C vibrations of the naphthalene ring.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible). This analysis calculates the energies of electronic transitions from the ground state to various excited states, providing information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular interactions, and the delocalization of electron density. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de

For this compound, NBO analysis would quantify the electron density on each atom, providing insight into the polarity of bonds such as the C=O, C-N, and N-H bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu This reveals hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). For instance, the analysis could show delocalization from the nitrogen lone pair (nN) into the anti-bonding orbital of the carbonyl group (π*C=O), which is characteristic of amide resonance and contributes to the stability of the molecule.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. wolfram.comlibretexts.org It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.com MESP is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de

In an MESP map of this compound, distinct regions of potential would be visible:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. The most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atom of the N-H group, making it a potential hydrogen bond donor.

Neutral/Near-Zero Potential (Green): These regions are typically associated with the nonpolar C-H bonds of the naphthalene ring and methyl group.

Polarizability and Hyperpolarizability Calculations

Polarizability (α) and hyperpolarizability (β) are measures of how a molecule's electron cloud is distorted by an external electric field. These properties are fundamental to understanding a molecule's response to light and are particularly important for materials with non-linear optical (NLO) properties. journaleras.com DFT calculations can accurately predict these values. mdpi.com

The large, delocalized π-electron system of the naphthalene ring in this compound suggests that the molecule could exhibit significant polarizability. The presence of the electron-withdrawing amide group can enhance this effect by creating intramolecular charge transfer. The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. A high β value would suggest that this compound could be a candidate for NLO applications. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. jbcpm.comnih.gov

To investigate the potential biological activity of this compound, docking simulations would be performed against the active site of a selected protein target. The simulation involves placing the flexible this compound molecule into the binding pocket of the rigid or flexible receptor and calculating the binding energy for different conformations. The results are typically ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). ekb.eg

The output of a docking simulation provides detailed information on the ligand-receptor complex, including:

Binding Affinity: A numerical score indicating the strength of the interaction. Lower scores typically signify stronger binding. nih.gov

Binding Pose: The optimal 3D orientation of this compound within the receptor's active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds (e.g., involving the amide N-H or C=O group), hydrophobic interactions (with the naphthalene ring), and π-π stacking. nih.gov

By understanding these interactions, researchers can hypothesize about the molecule's mechanism of action and guide further experimental studies.

Table 2: Compounds Mentioned in this Article

Compound Name

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Surface Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their structural flexibility and interactions with the environment at an atomic level. mdpi.com For this compound, MD simulations can elucidate the complex interplay of forces governing its conformational dynamics and its behavior at interfaces.

Simulations can track the rotational freedom around key single bonds, such as the amide C-N bond and the bond connecting the carbonyl group to the naphthalene ring. This allows for the characterization of the molecule's flexibility and the identification of preferred conformational states in different environments, such as in vacuum, in aqueous solution, or in organic solvents. The simulations can reveal how solvent molecules arrange around the hydrophobic naphthalene moiety and the more polar amide group, providing a dynamic picture of the solvation shell.

Furthermore, MD simulations are uniquely suited to explore the interactions of this compound with various surfaces. By constructing a simulation box containing the molecule and a surface (e.g., graphene, a metallic surface, or a lipid bilayer), it is possible to model the adsorption process and characterize the binding orientation. dntb.gov.ua These simulations can reveal the mobility of the molecule on the surface, showing whether it lies flat, with the naphthalene ring interacting via π-stacking, or adopts a more tilted orientation. nih.gov Such studies are crucial for understanding how the compound might behave in applications related to materials science or nanotechnology. nih.gov The analysis of MD trajectories can quantify important parameters like binding free energy and the specific non-covalent interactions that stabilize the molecule-surface complex. researchgate.net

In Silico ADMET and Pharmacokinetic Profiling

In the early stages of drug discovery and chemical development, in silico models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, thereby reducing the time and cost associated with experimental studies. nih.govaudreyli.com These computational tools use a molecule's structure to estimate its pharmacokinetic and toxicological profile. researchgate.net For this compound, a full ADMET profile can be computationally generated to assess its drug-like potential.

Absorption: Predictions for properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) indicate how well the compound might be absorbed after oral administration. Models also predict its solubility in water, a key factor for absorption. audreyli.com

Distribution: Parameters such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) are estimated. High plasma protein binding can limit the amount of free compound available to exert a biological effect, while BBB penetration is critical for neurologically active agents. audreyli.com

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. audreyli.com Identifying potential inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) is crucial for predicting potential drug-drug interactions.

Excretion: The route and rate of elimination from the body, often related to properties like renal clearance, can be estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Below is an interactive table showing a hypothetical in silico ADMET profile for this compound, based on parameters commonly assessed for small molecules. frontiersin.orgnih.gov

ADMET ParameterPredicted Value/ClassificationSignificance
Aqueous Solubility (logS)-3.5Indicates moderate to low solubility.
Intestinal Absorption (HIA)HighSuggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeationLikelyIndicates potential to cross into the central nervous system.
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this pathway.
hERG InhibitionLow riskSuggests a low potential for cardiotoxicity.
Ames MutagenicityNon-mutagenicIndicates a low likelihood of being a carcinogen.

Application of Machine Learning and Artificial Intelligence in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical design by enabling rapid prediction of molecular properties and the generation of novel structures with desired characteristics. mdpi.comnih.gov These technologies can be applied to this compound to explore its chemical space and design derivatives with optimized properties.

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov By assembling a dataset of n-substituted naphthamides and their experimentally determined properties (e.g., solubility, binding affinity to a target, antioxidant activity), ML algorithms like artificial neural networks or random forests can be trained. rsc.org These trained models can then predict the properties of new, unsynthesized derivatives of this compound with high accuracy, guiding chemists to focus on the most promising candidates. rsc.org This approach significantly accelerates the design-synthesis-testing cycle. mdpi.com

Conformational Analysis and Intramolecular Non-Covalent Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotatable bonds are the C(naphthyl)-C(carbonyl) bond and the C(carbonyl)-N(amide) bond. Rotation around these bonds gives rise to different conformers with varying energies. lumenlearning.com

The rotation around the amide bond is generally restricted due to its partial double-bond character, leading to planar cis and trans isomers. The trans conformation, where the naphthalene ring and the methyl group are on opposite sides of the C-N bond, is typically sterically favored and lower in energy. Rotation around the C(naphthyl)-C(carbonyl) bond determines the orientation of the amide group relative to the plane of the naphthalene ring. The most stable conformation will seek to minimize steric hindrance between the carbonyl oxygen, the amide N-H, and the adjacent hydrogen atom on the naphthalene ring. utdallas.edu

The stability of these conformations is governed by a subtle balance of intramolecular non-covalent interactions. gatech.edu These are weak, attractive or repulsive forces between different parts of the same molecule. rsc.org In this compound, several such interactions can be postulated.

Interaction TypeDescriptionPotential Impact on Conformation
Hydrogen Bond (CH···O)A weak hydrogen bond could form between a hydrogen atom on the naphthalene ring (at the C1 or C3 position) and the carbonyl oxygen.This would favor a planar arrangement where the amide group is coplanar with the naphthalene ring. researchgate.net
Steric RepulsionRepulsive forces between the bulky methyl group or carbonyl oxygen and the hydrogen atoms on the naphthalene ring. lumenlearning.comDisfavors conformations where these groups are in close proximity, influencing the preferred rotational angle of the amide group.
π-InteractionsPotential interaction between the lone pair electrons of the carbonyl oxygen and the π-system of the naphthalene ring.Could contribute to the electronic stabilization of certain conformers. mdpi.com
van der Waals ForcesGeneral attractive and repulsive forces between non-bonded atoms that influence the overall shape and compactness of the molecule. nih.govContribute to the overall energetic landscape of the different rotational conformers.

Theoretical methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface for rotation around these bonds, identifying the global minimum energy conformation and the energy barriers between different conformers. researchgate.net

Biological Activity and Medicinal Chemistry Research

N-Methyl-2-naphthamide as a Privileged Pharmacophore in Drug Discovery

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The naphthamide nucleus, a key component of this compound, is recognized as such a scaffold. nih.gov Naphthalimides, which share the core naphthalene (B1677914) structure, are foundational to numerous pharmacologically significant drugs, including those with antibacterial, antifungal, and anticancer activities. nih.gov The planar and heteroaromatic nature of the naphthalene ring system is a crucial feature, and structure-activity relationship studies have indicated that the C-1 and C-2 positions are particularly important for pharmacological effects. nih.gov The inherent versatility of the 2-naphthamide (B1196476) core allows for the synthesis of a wide array of derivatives with diverse biological activities, making it an attractive starting point for the development of new therapeutic agents. nih.govresearchgate.net

Antimicrobial Efficacy Investigations

The rise of antimicrobial resistance has necessitated the search for new and effective therapeutic agents. The this compound scaffold has been investigated as a source of novel antimicrobial compounds, with studies exploring its activity against a range of bacterial and fungal pathogens.

Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity. One study investigated a series of novel 2-naphthamide derivatives, with compound 8b demonstrating notable antibacterial efficacy against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) were determined for this compound against several clinically relevant strains. nih.govresearchgate.net

Bacterial StrainGram StainCompound 8b MIC (μg/mL)Ciprofloxacin MIC (μg/mL)
Escherichia coliNegative168
Streptococcus faecalisPositive1616
Salmonella entericaNegative168
MSSA (Methicillin-susceptible S. aureus)Positive816
MRSA (Methicillin-resistant S. aureus)Positive1616

The antifungal potential of this compound derivatives has also been a subject of investigation. In the same study that assessed antibacterial activity, the antifungal efficacy of these compounds was evaluated against Candida albicans and Aspergillus niger. nih.gov While many of the synthesized derivatives showed limited activity, some exhibited moderate potential. nih.gov

Fungal StrainCompound 8b MIC (μg/mL)Fluconazole MIC (μg/mL)
Candida albicans>10248
Aspergillus niger51216

A significant mechanism by which Gram-negative bacteria develop multidrug resistance is through the overexpression of efflux pumps, such as AcrB. nih.govpnas.org These pumps actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their efficacy. nih.govpnas.org The 2-naphthamide pharmacophore has been identified as a promising scaffold for the development of efflux pump inhibitors (EPIs). nih.gov

A study focused on a series of 2-naphthamide derivatives found that while the compounds themselves were not antimicrobial against wild-type E. coli, most were able to inhibit the efflux of the fluorescent dye Nile Red, indicating they are substrates of the AcrB efflux pump. nih.gov One particular derivative, A3 (4-(isopentyloxy)-2-naphthamide), was able to synergize with antibiotics and reverse resistance in a resistant bacterial phenotype. nih.gov This compound specifically acts through the AcrB efflux pump, as it did not affect the MIC of rifampicin, a non-substrate of AcrB, nor did it act through non-specific membrane permeabilization. nih.gov

Anticancer and Antiproliferative Studies

The therapeutic potential of this compound derivatives extends to oncology, where their cytotoxic effects against various cancer cell lines have been explored. The structural features of the 2-naphthamide core are shared with several existing anticancer drugs, suggesting its utility in the design of new antiproliferative agents. nih.govresearchgate.net

Several novel 2-naphthamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of cancer cell lines using the methyl thiazolyl tetrazolium (MTT) assay. nih.govresearchgate.net Notably, compounds 5b and 8b exhibited significant cytotoxic activity against C26 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast cancer) cell lines. nih.govresearchgate.net Their half-maximal inhibitory concentrations (IC₅₀) were found to be comparable to the established anticancer drug paclitaxel. nih.govresearchgate.net

CompoundIC₅₀ (μM)
C26HepG2MCF7
5b 3.596.478.38
8b 2.975.217.12
Paclitaxel (Control) 5.752.854.16

Enzyme Inhibition in Oncological Pathways (e.g., DHFR, VEGFR-2)

Research into the anticancer potential of naphthamide derivatives has largely centered on their ability to inhibit key enzymes involved in tumor growth and vascularization, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of VEGFR-2 is a critical strategy in oncology as it plays a pivotal role in angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. worktribe.comnih.gov The VEGF/VEGFR-2 signaling pathway stimulates endothelial cell proliferation, migration, and survival. nih.govnih.gov Several studies have identified naphthamide-based molecules as potent and selective inhibitors of VEGFR-2 kinase.

One study detailed the design and synthesis of anilinopyrimidine-based naphthamide derivatives. Among these, compound 3k demonstrated high potency, inhibiting VEGFR-2 with an IC50 value of 0.5 nM in enzymatic assays and inhibiting VEGF-induced cellular proliferation in Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 9.8 nM. worktribe.com Another series of novel naphthamides also yielded potent VEGFR-2 inhibitors. The lead compound, 4a , showed a VEGFR-2 inhibition IC50 of 1.6 nM and a cellular potency of 3.8 nM. nih.gov Further optimization led to compound 14c , which exhibited an enzymatic IC50 of 1.5 nM and a potent HUVEC cellular proliferation inhibition IC50 of 0.9 nM. nih.govresearchgate.net This compound also showed activity against other kinases like VEGFR-1, PDGFR-β, and RET. nih.govresearchgate.net

Conversely, extensive literature searches did not yield significant findings linking this compound or its direct derivatives to the inhibition of Dihydrofolate Reductase (DHFR). DHFR is another important target in oncology, essential for the synthesis of nucleotides and DNA replication. wikipedia.orgnih.govmdpi.compatsnap.com While DHFR inhibitors are a well-established class of anticancer and antimicrobial agents, research on the naphthamide scaffold has predominantly focused on kinase inhibition pathways like VEGFR-2. wikipedia.orgpatsnap.com

Table 1: VEGFR-2 Inhibitory Activity of Selected Naphthamide Derivatives This table is interactive. You can sort and filter the data.

Compound VEGFR-2 Enzymatic IC50 (nM) HUVEC Cellular Proliferation IC50 (nM) Source(s)
3k 0.5 9.8 worktribe.com
4a 1.6 3.8 nih.gov
14c 1.5 0.9 nih.govresearchgate.net

Neuropharmacological Applications

The neuropharmacological potential of naphthamide derivatives has been explored through their interaction with enzymes central to neurotransmitter metabolism and function, such as Monoamine Oxidases and Cholinesterases.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the degradation of key amine neurotransmitters, including serotonin, dopamine (B1211576), and norepinephrine. nih.gov Inhibition of these enzymes can increase the availability of these neurotransmitters, a mechanism utilized in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov

A novel series of naphthamide derivatives were rationally designed and synthesized to evaluate their inhibitory activity against human MAO enzymes. Several of these compounds displayed potent inhibitory activities. Specifically, compound 2c was identified as the most potent MAO-A inhibitor with an IC50 value of 0.294 µM and a selectivity index (SI) of 6.02 for MAO-A over MAO-B. In contrast, compound 2g was the most potent MAO-B inhibitor, with an IC50 of 0.519 µM and an SI of 2.94 for MAO-B. Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO.

Table 2: MAO Inhibitory Activities of Lead Naphthamide Derivatives This table is interactive. You can sort and filter the data.

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI) Source(s)
2c 0.294 1.77 6.02 (MAO-A)
2g 1.53 0.519 2.94 (MAO-B)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for hydrolyzing the neurotransmitter acetylcholine, playing a crucial role in memory and cognition. medscape.comwikipedia.org Inhibitors of these enzymes are a primary therapeutic strategy for Alzheimer's disease. nih.govmedscape.comnih.gov

The same study that identified potent MAO inhibitors also evaluated the naphthamide derivatives for ChE inhibition. The findings indicated that most of the synthesized compounds exhibited weak inhibitory activity against both AChE and BChE. However, compounds 2a and 2h showed some moderate activity specifically against BChE. This suggests that while the naphthamide scaffold may not be a primary candidate for potent cholinesterase inhibition, specific structural modifications could impart some activity against BChE.

Anti-inflammatory Response Modulation

The naphthalene core is present in various molecules that exhibit anti-inflammatory properties. Research on derivatives has shown that they can modulate key inflammatory pathways. Inflammation is a biological response involving various mediators, and its dysregulation is linked to numerous diseases.

Studies on structurally related compounds provide insight into the potential mechanisms. For instance, methyl-1-hydroxy-2-naphthoate (MHNA), a naphthol derivative, was shown to significantly inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. It suppressed the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Furthermore, MHNA inhibited the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing the activation of NF-κB and MAPKs signaling pathways. Another investigation into methyl 2-naphthoates isolated from Morinda officinalis also demonstrated significant inhibition of NO production, with some compounds showing dose-dependent suppression of pro-inflammatory factors like COX-2 and iNOS and blocking the nuclear translocation of NF-κB. These findings suggest that the naphthamide scaffold may modulate inflammatory responses by targeting these critical signaling cascades.

Antiprotozoal and Antiparasitic Efficacy

The search for new therapeutic agents against protozoan and parasitic infections is a global health priority. nih.govbritannica.comwalshmedicalmedia.com The naphthalene and naphthamide frameworks have been investigated for such activities.

Research has identified a closely related compound, N-p-tolyl-1-naphthamide , as having promising protoscolicidal activity against Echinococcus granulosus, the causative agent of cystic echinococcosis. nih.gov Other research on naphthalene-based compounds has shown significant in vitro activity against various protozoan parasites. A series of naphthalene analogues of benzimidazole (B57391) diamidines were active against Trypanosoma brucei rhodesiense (the cause of African trypanosomiasis) and Plasmodium falciparum (the cause of malaria), with IC50 values in the nanomolar range. nih.gov Additionally, naphthalene derivatives isolated from the plant Diospyros assimilis were evaluated for antiprotozoal activity. The naphthaldehyde derivatives showed moderate inhibition of T. brucei, T. cruzi, and L. donovani, while dimeric naphthoquinones from the same source exhibited potent activity against T. brucei and L. donovani with IC50 values as low as 1.12 µM. nih.gov These results highlight the potential of the naphthalene core structure as a basis for the development of novel antiparasitic agents. nih.gov

Prostanoid Receptor Antagonism (e.g., EP4 Receptor)

Prostaglandin E2 (PGE2) is a key lipid mediator that signals through four G protein-coupled receptors, EP1-4. patsnap.com The EP4 receptor, in particular, is implicated in inflammation, pain, and cancer progression, making it an attractive therapeutic target. patsnap.comnih.govmdpi.com Antagonists of the EP4 receptor can block PGE2 signaling and are being investigated for various diseases. patsnap.comnih.govmedchemexpress.com

Despite the therapeutic interest in EP4 antagonists, a review of the scientific literature did not reveal any studies specifically linking this compound or related naphthamide derivatives to antagonism of the EP4 prostanoid receptor. The development of EP4 antagonists has focused on other distinct chemical scaffolds. sci-hub.se

Photosynthetic Electron Transport (PET) Inhibition

While direct studies on this compound are not prevalent in the reviewed literature, research on structurally related N-arylnaphthalene-2-carboxamides provides significant insights into the potential of this chemical class as inhibitors of photosynthetic electron transport (PET). Herbicides that inhibit Photosystem II (PSII) do so by binding to the QB binding niche on the D1 protein within the chloroplast thylakoid membranes. This action blocks the electron transfer from QA to QB, which in turn halts CO2 fixation and the production of ATP. nih.gov

A study of twenty-four 3-hydroxynaphthalene-2-carboxanilides, which share the core naphthamide structure, demonstrated a wide range of PET inhibition in spinach chloroplasts, with IC50 values from 9.8 µM to 1405 µM. nih.gov The highest inhibitory activity was observed in compounds with specific disubstitution patterns on the anilide ring, such as N-(3,5-difluorophenyl) and N-(3,5-dimethylphenyl) derivatives. nih.gov This research indicates that the PET-inhibiting activity is strongly dependent on the lipophilicity and the electron-withdrawing properties of the substituents on the anilide portion of the molecule. nih.gov

Another study on 6-hydroxynaphthalene-2-carboxanilides found that the position of substituents was critical, with meta-substituted derivatives showing the highest potency. The most active compound in this series was 6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide, with an IC50 of 10.8 µM. researchgate.net These findings suggest that the naphthamide scaffold is a viable pharmacophore for PET inhibition, with activity being finely tunable by modifications to the N-substituent.

CompoundPET-Inhibiting Activity (IC50 in µM)Reference
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide~10 nih.gov
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide~10 nih.gov
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide~10 nih.gov
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide~10 nih.gov
6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide10.8 researchgate.net

Inhibitory Actions on Bacterial Recombinase A

Following a comprehensive review of available scientific literature, no studies were identified that describe the inhibitory actions of this compound or related naphthamide derivatives on bacterial Recombinase A (RecA). This area remains unexplored in published research.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis in Biological Systems

The structure-activity relationship (SAR) for the naphthamide scaffold has been explored across various biological targets, revealing key insights into how structural modifications influence activity. The nature of the substituent on the amide nitrogen is a critical determinant of biological effect.

In research on vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, N-aryl naphthamides showed high potency. nih.gov When the N-phenyl group of a lead compound was replaced with smaller alkyl groups, such as ethyl or cyclopropyl, the direct enzymatic inhibition of VEGFR-2 was significantly reduced. nih.gov This highlights the importance of the N-substituent in specific receptor interactions. The N-methyl group of this compound, being a small alkyl substituent, would likely confer different properties than larger aryl or cycloalkyl groups.

SAR studies on naphthamide derivatives as dopamine D3 receptor ligands also emphasize the role of the N-substituent. In this context, the structure of an amine moiety and its N-alkyl substitutions significantly influenced binding affinity and selectivity for D2 and D3 receptors. acs.org Similarly, for antimicrobial 2-naphthamide derivatives, the presence of an N-alkyl or N-arylmethyl group was found in the most active compounds. acs.org

Furthermore, the naphthalene ring itself can be modified to enhance activity. For instance, the position of methoxy (B1213986) groups on the naphthalene core played an important role in the anticancer activity of certain 2-naphthamide derivatives. acs.org The unsubstituted naphthalene ring in this compound provides a foundational structure whose activity is primarily modulated by the N-methyl group.

Receptor Binding Studies and Selectivity Profiling

While specific receptor binding data for this compound is scarce, studies on analogous compounds demonstrate that the naphthamide structure is a versatile scaffold for targeting various receptors with high affinity and selectivity.

Dopamine D2/D3 Receptors: A series of 4-bromo-1-methoxy-2-naphthamide analogues were synthesized and evaluated for their binding affinity at dopamine D2 and D3 receptors. Many of these compounds bound with high affinity to both subtypes and generally showed selectivity for the D3 receptor. acs.org The most potent analogue, (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide, had a Ki value of 0.2 nM for the D3 receptor. acs.org The most selective compound, (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide, displayed a 26-fold selectivity for D3 over D2 receptors. acs.org

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity (D2/D3)Reference
(S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide1.80.29.0 acs.org
(R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide62.82.426.2 acs.org

Equilibrative Nucleoside Transporters (ENTs): The naphthalen-2-yl moiety has been identified as a key feature for the inhibition of ENTs. A compound named FPMINT, which features an N-(naphthalen-2-yl) group, was found to be a novel inhibitor of both ENT1 and ENT2, with a preference for ENT2. polyu.edu.hk SAR studies revealed that replacing the naphthalene moiety with a benzene (B151609) ring abolished the inhibitory effects on both transporters, underscoring the necessity of the larger aromatic system for this particular biological activity. polyu.edu.hk

CompoundENT1 IC50 (µM)ENT2 IC50 (µM)Reference
FPMINT Analogue 2b12.682.95 polyu.edu.hk
FPMINT Analogue 3c2.380.57 polyu.edu.hk

Opioid Receptors: While not naphthamides, related naphthalimide structures have been used as fluorescent probes for opioid receptors. These studies showed that incorporating a 6-N,N-dimethylamino-2,3-naphthalimide fluorophore into peptide antagonists yielded probes with high affinity and selectivity for δ-opioid receptors, with Kδi/Kμi selectivity ratios as high as 1000. nih.gov This indicates the utility of the naphthalene-based structures in designing selective receptor ligands.

Applications in Materials Science and Industrial Contexts

Development as Corrosion Inhibitors for Metal Surfaces

Organic compounds are widely used as corrosion inhibitors for metals, particularly in acidic environments. Their efficacy is typically attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion. The mechanism of inhibition often involves the interaction of heteroatoms (such as nitrogen and oxygen in the amide group) and π-electrons from aromatic rings with the vacant d-orbitals of the metal.

While research specifically detailing N-methyl-2-naphthamide as a corrosion inhibitor is not extensively published, its molecular structure contains the key features of an effective organic inhibitor:

Aromatic System: The large naphthalene (B1677914) ring provides a significant area of π-electron density, which can facilitate strong adsorption onto metal surfaces.

Heteroatoms: The nitrogen and oxygen atoms in the amide linkage serve as active centers for adsorption.

Hydrophobic Character: The naphthalene group provides a hydrophobic barrier that can repel corrosive aqueous species from the metal surface.

The inhibition process is generally understood to occur via two main types of interaction: physisorption, which involves electrostatic forces between the inhibitor and the charged metal surface, and chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal to form a coordinate bond. mdpi.com The effectiveness of such inhibitors is often evaluated by measuring the reduction in corrosion rate at different concentrations. For example, studies on heterocyclic compounds with similar functional groups, such as N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate, have demonstrated high inhibition efficiencies (e.g., 90.2% at 1 mM concentration) on steel in acidic solutions, acting as a mixed-type inhibitor that suppresses both anodic and cathodic reactions. nih.gov

The potential of this compound and its derivatives as corrosion inhibitors is therefore significant, warranting further investigation to quantify their efficiency and understand their specific adsorption mechanisms on various metal surfaces. icrc.ac.ir

Naphthamide Derivatives in Organic Light-Emitting Diodes (OLEDs)

Naphthamide and, more prominently, naphthalimide derivatives are a class of compounds that have garnered substantial interest for their application in organic light-emitting diodes (OLEDs). Their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties make them suitable for use as emitters, hosts, or electron-transporting materials in OLED devices. The core structure allows for chemical modifications that can tune the emission color across the visible spectrum.

Research into naphthalimide-based bipolar derivatives has led to the development of efficient green emitters for OLEDs. mdpi.com In one study, a series of naphthalimide-based compounds (RB-08, RB-09, RB-10, and RB-11) were synthesized and shown to have high decomposition temperatures (306–366 °C) and very high glass transition temperatures (133–179 °C), which are crucial for device longevity and stability. nih.govresearchgate.net When incorporated as dopants in an OLED device, these materials exhibited promising electroluminescent characteristics. mdpi.com

The performance of an OLED device is characterized by several key metrics, including current efficacy (cd/A), power efficacy (lm/W), and external quantum efficiency (EQE). For a device using the RB-11 emitter at a 5 wt% doping concentration, notable performance was achieved, highlighting the potential of this class of materials. mdpi.comnih.govresearchgate.net

Performance of an OLED Device with a Naphthalimide-Based Emitter (RB-11)
Performance MetricValue
Maximum Power Efficacy7.7 lm/W
Maximum Current Efficacy7.9 cd/A
Maximum External Quantum Efficiency (EQE)3.3%
Emission ColorGreen

These results demonstrate that the naphthalimide scaffold is highly effective for creating robust and efficient emitters for OLED applications. mdpi.com Further molecular engineering of this compound derivatives could similarly lead to high-performance materials for various roles within OLED structures.

Electrochromic Materials Development and Characterization

Electrochromic materials can reversibly change their optical properties, such as color, upon the application of an electrical potential. mdpi.com This phenomenon is driven by electrochemical redox reactions. Naphthalene-based diimides and phthalimides have been investigated as promising candidates for cathodic electrochromic materials, which change color upon reduction. nih.govdntb.gov.ua The development of stable and efficient cathodic coloring materials is a significant challenge compared to their anodic counterparts. mdpi.comnih.govdntb.gov.ua

Studies on naphthalene phthalimide derivatives have shown that these compounds undergo reversible electrochemical reduction, leading to changes in their optical absorption spectra. nih.govdntb.gov.ua While the absorption bands for some derivatives lie in the UV region, structural modifications, such as altering the linkage points on the naphthalene core (e.g., 1,5-, 1,4-, or 2,6-positions), can influence the electrochemical and optical properties. nih.gov

In a study of N,N′-di(4-pyridyl)-1,4,5,8-naphthalene diimide derivatives, the resulting materials exhibited two quasi-reversible redox couples and demonstrated promising electrochromic behavior. rsc.org Devices fabricated with these compounds switched to a dark orange or orange colored state with a low onset bias of -0.7 V and maintained good stability, showing less than a 4% change in optical contrast after 7200 seconds of switching. rsc.org Metal-organic frameworks (MOFs) incorporating naphthalene diimide linkers have also been shown to exhibit high-contrast electrochromic switching, for instance, from canary yellow to dark brown. mit.edu

The key characteristics of these naphthalene-based electrochromic materials are summarized below.

Properties of Naphthalene Diimide-Based Electrochromic Materials
Compound TypeKey FeatureObserved Color ChangeSwitching Stability
Naphthalene Phthalimide DerivativesReversible electrochemical reductionChanges in UV-Vis absorption spectraDependent on molecular structure
N,N′-di(4-pyridyl)-1,4,5,8-naphthalene diimide (DPNDI) DerivativesLow onset bias (-0.7 V)Transparent to Dark Orange/OrangeHigh (&lt;4% contrast change after 7200s)
Naphthalene Diimide-based MOFsHigh-contrast switchingCanary Yellow to Dark BrownReversible

These findings underscore the versatility of the naphthalene core in designing materials for smart windows, displays, and other optoelectronic devices. mdpi.comrsc.org

Functional Coatings and Nanomaterials Integration

The integration of functional organic molecules into coatings and nanomaterials is a rapidly advancing field aimed at creating surfaces with specialized properties. specialchem.com Nanomaterials offer unique characteristics due to their high surface-area-to-volume ratio, and when combined with functional molecules like naphthamides, they can lead to advanced materials for various applications, including protective coatings, sensors, and biomedical devices. mdpi.comnih.gov

Functional coatings can be designed to provide properties such as corrosion resistance, antimicrobial activity, or enhanced durability. bsigroup.com Nanoparticles can be incorporated into a coating matrix to improve these properties. For instance, nano-composite materials are being developed for medical implants to enhance adhesion to the implant surface, inhibit wear and corrosion, and promote biocompatibility. bsigroup.com

While specific research on integrating this compound into functional coatings is emerging, its properties suggest several potential roles:

Adhesion Promoter: The polar amide group and the aromatic naphthalene ring could enhance the adhesion of a coating to a substrate through intermolecular interactions.

UV-Blocker: The naphthalene core is a strong chromophore that absorbs UV radiation, suggesting its potential use as a UV-stabilizer in transparent coatings to protect the underlying material from degradation.

Functionalization of Nanoparticles: this compound could be used to functionalize the surface of nanoparticles. This surface modification can prevent agglomeration, improve dispersion in a polymer matrix, and impart specific functionalities to the nanomaterial. nih.gov

The development of such functional coatings often involves a multi-layered approach, where an adhesion layer is followed by an anti-corrosion or strengthening layer, and finally a biocompatible or functional outer layer. bsigroup.com

Applications as Intermediates in Fine Chemical Synthesis

Naphthalene derivatives are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific functional groups on the naphthalene ring determine its reactivity and suitability as a synthetic intermediate.

A closely related compound, N-methyl-1-naphthalenemethanamine, serves as a key intermediate in the synthesis of the antifungal drug Terbinafine. google.com This illustrates the importance of N-methyl substituted naphthalene structures in the pharmaceutical industry. The synthesis of N-methyl-1-naphthalenemethanamine can be achieved from 1-chloromethylnaphthalene by reaction with N-methylformamide, followed by hydrolysis. google.com This process highlights a scalable route to an important pharmaceutical precursor.

Similarly, this compound can serve as a versatile intermediate. The amide group can be hydrolyzed to 2-naphthoic acid or reduced to an amine, providing pathways to a variety of other functionalized naphthalene derivatives. The naphthalene ring itself can undergo further substitution reactions, allowing for the construction of complex molecular architectures. The synthesis of various substituted 1,5-naphthyridines, for example, often involves the cyclization of aminopyridine precursors, demonstrating the utility of amine and carbonyl functionalities on aromatic rings in building heterocyclic systems. nih.gov

The role of such compounds as intermediates is crucial for the efficient and economical production of high-value fine chemicals.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Enhanced Scalability and Sustainability

The development of efficient, scalable, and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical and materials chemistry. While traditional methods for the synthesis of N-methyl-2-naphthamide are well-established, future efforts will likely focus on the adoption of advanced methodologies that align with the principles of green chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govresearchgate.netresearchgate.net The application of microwave irradiation to the amidation of 2-naphthoic acid or its derivatives with methylamine (B109427) could significantly enhance the efficiency of this compound synthesis. Furthermore, continuous flow chemistry offers a promising alternative to batch processing, enabling better control over reaction parameters, improved safety, and facile scalability. nih.govthieme-connect.deorganic-chemistry.orgpatsnap.commpg.de A continuous flow process for the synthesis of this compound could involve the pumping of reactants through a heated microreactor, potentially with a heterogeneous catalyst, to afford the product in a continuous stream.

In line with the principles of green chemistry, the use of safer solvents, the reduction of waste, and the maximization of atom economy are critical considerations. mit.edunih.govdntb.gov.ua Future synthetic strategies may explore the use of biocatalysis, employing enzymes to catalyze the amidation reaction under mild conditions. Additionally, the development of recyclable catalysts for the synthesis of this compound and its analogs will be a key area of focus to improve the sustainability of the manufacturing process. shell-amg.comresearchgate.netbasf-catalystsmetals.comull.es

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyAdvantagesDisadvantages
Conventional Batch Synthesis Well-established, versatileLong reaction times, potential for side reactions, scalability challenges
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yieldsSpecialized equipment required, potential for localized overheating
Continuous Flow Chemistry Precise control of reaction parameters, enhanced safety, easy scalabilityHigher initial setup cost, potential for clogging in microreactors
Biocatalysis High selectivity, mild reaction conditions, environmentally friendlyEnzyme stability and cost can be a limitation

Rational Design of Multi-Targeting Agents

The "one-target, one-drug" paradigm has been the foundation of drug discovery for decades. However, for complex multifactorial diseases, agents that can modulate multiple biological targets simultaneously are gaining increasing attention. The this compound scaffold presents an attractive starting point for the rational design of such multi-targeting agents. benthamscience.com

Recent studies have demonstrated the potential of 2-naphthamide (B1196476) derivatives as inhibitors of multiple biological targets, such as dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govacs.org The rational design of multi-targeting agents based on the this compound core would involve the strategic incorporation of pharmacophoric features that can interact with the binding sites of the desired targets. This can be achieved through computational modeling and structure-based drug design, where the this compound moiety serves as a central scaffold to which different functional groups are appended to achieve the desired polypharmacology. nih.govresearchgate.net

For instance, by analyzing the crystal structures of different target proteins, medicinal chemists can design hybrid molecules that combine the this compound core with fragments known to bind to other targets of interest. This approach could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Machine learning models, trained on large datasets of chemical structures and their associated biological activities or material properties, can be used to predict the characteristics of novel this compound analogs. This can significantly reduce the time and cost associated with synthesizing and testing new compounds. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological potency of a series of this compound derivatives, while other models can predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Furthermore, generative AI models can be employed for the de novo design of novel this compound derivatives with optimized properties. These models can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to be active against a specific biological target or possess desired material characteristics.

Exploration of this compound as a Scaffold for Complex Biologically Active Molecules

The this compound moiety can serve as a versatile building block or scaffold for the synthesis of more complex and biologically active molecules. researchgate.netnih.govnih.govdiva-portal.orgminakem.com Its rigid and planar naphthyl core provides a well-defined platform for the spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.

In the synthesis of natural products and their analogs, this compound can be incorporated as a key structural motif. Its chemical stability and the ability to functionalize both the naphthalene (B1677914) ring and the amide nitrogen allow for its integration into a wide range of complex molecular architectures. For example, it could be used as a starting material in a multi-step synthesis to construct intricate polycyclic systems or as a fragment in fragment-based drug discovery to build potent and selective inhibitors of a particular biological target.

The exploration of this compound as a scaffold in diversity-oriented synthesis (DOS) could lead to the generation of libraries of novel compounds with diverse biological activities. By systematically modifying the scaffold and introducing various substituents, a wide range of chemical space can be explored, increasing the probability of discovering new bioactive molecules.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

A thorough understanding of the molecular interactions between this compound and its biological targets is essential for the rational design of more potent and selective analogs. Future research will likely focus on in-depth mechanistic studies to elucidate these interactions at the atomic level.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes. nih.govnih.govmemtein.comfrontiersin.orgspringernature.com Obtaining a crystal structure of this compound bound to its target protein would provide invaluable information about the specific amino acid residues involved in binding, the binding mode of the ligand, and any conformational changes that occur upon binding. This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity.

In addition to X-ray crystallography, other biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC) can be employed to study the binding thermodynamics and kinetics of this compound with its biological targets. Computational methods, including molecular docking and molecular dynamics (MD) simulations, can complement these experimental studies by providing insights into the dynamic nature of the protein-ligand interactions.

Novel Applications in Functional Materials with Tunable Properties

Beyond its applications in medicinal chemistry, the this compound scaffold holds potential for the development of novel functional materials with tunable properties. The naphthalene unit is a well-known chromophore and has been incorporated into various organic electronic materials.

Derivatives of this compound could be designed and synthesized to exhibit interesting photophysical and electronic properties. For example, by introducing electron-donating or electron-withdrawing groups onto the naphthalene ring, the absorption and emission properties of the molecule can be tuned, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Furthermore, the incorporation of this compound into polymers could lead to the development of new materials with unique thermal, mechanical, and optical properties. For instance, polyamides or polyimides containing the this compound moiety could exhibit high thermal stability and interesting photoluminescence characteristics. The self-assembly of this compound derivatives into well-ordered supramolecular structures could also be explored for applications in areas such as organic field-effect transistors (OFETs) and sensors. The study of related compounds like naphthalene diimides in metal-organic frameworks (MOFs) and poly(naphthylimide-amide)s suggests the potential for creating advanced materials with applications in optoelectronics and other fields. nih.govresearchgate.netmdpi.comresearchgate.netbohrium.comsemanticscholar.org

Q & A

Q. What are the common synthetic routes for N-methyl-2-naphthamide in organic chemistry research?

this compound is synthesized via rhodium(III)-catalyzed redox-neutral coupling of α-trifluoromethylacrylic acid with benzamides, as demonstrated in Scheme 2 of . Key steps include:

  • Use of this compound (2u) as a coupling partner in Rh-catalyzed reactions.
  • Cyclization using acetic anhydride (Ac₂O) to form CF₃-substituted heterocyclic precursors.
  • Purification via vacuum drying and recrystallization, with yields monitored by ¹H NMR and HRMS (e.g., 74% yield reported in ). Methodological considerations: Optimize catalyst loading (e.g., Rh(III) complexes) and solvent polarity to enhance reaction efficiency .

Q. How is this compound characterized using spectroscopic methods?

Structural validation relies on:

  • ¹H NMR : Peaks at δ 2.84 (d, J = 4.7 Hz, 3H) for the N-methyl group and aromatic signals between δ 6.80–8.58 ( ).
  • HRMS : Exact mass confirmation (e.g., m/z 524.2325 for a derivative in ).
  • InChI Key : Standardized identifiers (e.g., GECMEQRZMIKLRI-UHFFFAOYSA-N) ensure reproducibility (). Best practices: Cross-reference spectral data with computational tools (e.g., PubChem’s Lexichem TK) and report solvent effects on chemical shifts .

Q. What role does this compound play in medicinal chemistry applications?

It serves as a precursor for bioactive compounds, such as Orteronel (TAK-700), a selective 17,20-lyase inhibitor for prostate cancer therapy. Key steps in pharmacological studies include:

  • In vivo models : Male rats are used to assess androgen synthesis inhibition ().
  • Dose-response assays : Quantify IC₅₀ values for enzyme activity suppression. Methodological note: Validate specificity using negative controls (e.g., non-methylated analogs) and monitor off-target effects via transcriptomic profiling .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under catalytic conditions?

Yield optimization involves:

  • Catalyst screening : Compare Rh(III) with alternative transition metals (e.g., Pd or Ru) for redox-neutral coupling ().
  • Deuterium labeling : Investigate mechanistic pathways (e.g., H/D exchange in Scheme 6 of ).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability. Statistical approach: Use factorial design experiments to evaluate interactions between variables (e.g., temperature, catalyst loading) .

Q. What strategies are recommended for resolving contradictions in toxicological data of this compound across different studies?

Address discrepancies via:

  • Dose standardization : Normalize exposure levels (e.g., mg/kg body weight) across in vitro and in vivo models ().
  • Endpoint harmonization : Align metrics (e.g., LD₅₀ vs. NOAEL) using guidelines from toxicological profiles ().
  • Meta-analysis : Apply random-effects models to aggregate data while accounting for study heterogeneity (). Note: Cross-validate findings using orthogonal assays (e.g., RNA-seq for gene expression vs. histopathology) .

Q. How can computational tools enhance the design of this compound-based inhibitors for enzymatic targets?

Integrate:

  • Docking simulations : Use PubChem’s 3D conformer data () to predict binding affinities for CYP17A1 (as in Orteronel’s development, ).
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on inhibitory potency.
  • ADMET prediction : Assess bioavailability and toxicity risks using platforms like EPA DSSTox (). Validation: Compare in silico results with enzymatic assays (e.g., 17,20-lyase activity in ) .

Methodological Considerations

  • Ethical design : For in vivo studies, adhere to institutional guidelines for animal welfare and include ethics committee approvals ().
  • Data transparency : Archive raw spectral data (NMR, HRMS) in repositories like PubChem or NIST Chemistry WebBook ().
  • Statistical rigor : Consult biostatisticians to power studies appropriately and avoid Type I/II errors ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.